Spirosta-5,25(27)-dien-1,3-diol

Catalog No.
S636440
CAS No.
17676-33-4
M.F
C27H40O4
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirosta-5,25(27)-dien-1,3-diol

CAS Number

17676-33-4

Product Name

Spirosta-5,25(27)-dien-1,3-diol

IUPAC Name

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3

InChI Key

ALTRINCJVPIQNK-UHFFFAOYSA-N

Synonyms

1 beta,3 beta,25S-spirosta-5,25(27)-diene-1,3-diol, neoruscogenin

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6

The exact mass of the compound Neoruscogenin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Spirosta-5,25(27)-dien-1,3-diol, commonly known as neoruscogenin, is a steroidal sapogenin originally isolated from Ruscus aculeatus that serves as a highly potent, bioavailable agonist of the nuclear receptor RORα (NR1F1)[1]. In procurement and assay design, this compound is prioritized for its high receptor affinity (EC50 = 110 nM) and high microsomal stability, which differentiate it from generic botanical sterols [1]. It presents a predictable solubility profile, achieving concentrations of 30 mg/mL in standard organic solvents such as DMSO and ethanol, facilitating reliable dosing in both in vitro high-throughput screening and in vivo pharmacokinetic models .

Research Fit

RORα pathway study fit
Nuclear receptor selectivity assay context
Reported oral exposure context for in vivo models

Procuring generic Ruscus extracts or unpurified ruscogenin/neoruscogenin mixtures introduces severe limitations for quantitative research and formulation. Commercial sapogenin mixtures (e.g., CAS 50933-59-0) lack exact quantitative content of the individual isomers and are restricted entirely to qualitative analytical purposes . Furthermore, while (25S)-ruscogenin is a closely related analog often found in these mixtures, neoruscogenin exhibits significantly enhanced potency as a RORα agonist and greater specific selectivity [1]. Relying on crude mixtures or the less potent ruscogenin analog compromises dose-response reproducibility in receptor transactivation assays and confounds LC/MS/MS calibration, making the procurement of isolated, high-purity (≥95%) neoruscogenin strictly necessary for rigorous pharmacological and analytical applications.

Substitution Risk

RORα Engagement Mismatch

Structural analogs such as diosgenin may not engage RORα, resulting in a different pathway-response context.

Exposure Profile Divergence

Other steroidal sapogenins may exhibit different metabolic stability and oral exposure profiles.

Cell-Model Response Variability

Furostanol-type saponins may show divergent cell-model endpoint responses compared to the spirostane core.

Enhanced RORα Agonist Potency vs. Baseline Sapogenins

Neoruscogenin demonstrates a high-affinity EC50 of 110 nM (0.11 µM) for the nuclear receptor RORα, significantly outperforming baseline (25S)-ruscogenin which exhibits lower receptor potency and lower natural extract concentrations [1].

Evidence DimensionRORα Receptor Affinity (EC50)
Target Compound DataEC50 = 110 nM
Comparator Or Baseline(25S)-ruscogenin (lower potency)
Quantified DifferenceHigh-affinity nanomolar activation specific to neoruscogenin
ConditionsBiochemical assay measuring SRC2 cofactor recruitment and cell-based Gal4-RORα reporter assays

Ensures robust and reproducible target gene activation at nanomolar concentrations, critical for precise in vitro screening.

RORα Agonism
Reported
Target: EC50 110 nM (cell-free RORα reporter assay)
Diosgenin & common sapogenins: No reported high-affinity RORα agonism
Supports RORα pathway study context
Cell-free reporter assay context; selectivity demonstrated against other nuclear receptors

Microsomal Stability and In Vivo Bioavailability

Unlike many unpurified plant-derived sterols that suffer from rapid first-pass metabolism, pure neoruscogenin exhibits high microsomal stability and significant peripheral exposure in murine models, enabling effective oral dosing at 3 mg/kg/day to upregulate hepatic RORα-inducible genes (e.g., Bmal1, Cyp7b1) [1].

Evidence DimensionIn vivo dosing efficacy and stability
Target Compound DataEffective oral dosing at 3 mg/kg/day with high microsomal stability
Comparator Or BaselineUnpurified botanical sterols (rapid degradation / poor bioavailability)
Quantified DifferenceSustained peripheral exposure allowing low-dose oral efficacy
ConditionsMurine in vivo models evaluating hepatic gene expression over 7 days

Allows researchers to transition seamlessly from in vitro cell assays to in vivo animal models without requiring complex formulation changes.

ADME Profile
Class-level
Reported favorable microsomal stability and oral exposure in mouse models; in vivo target gene upregulation after 7-day oral dosing
Supports in vivo exposure-model review
Class-level inference; data to verify for direct comparator context

Chromatographic Purity for Quantitative Reproducibility

Commercial ruscogenin/neoruscogenin mixtures (e.g., CAS 50933-59-0) lack exact quantitative content and are restricted to qualitative use . Procuring isolated Spirosta-5,25(27)-dien-1,3-diol at ≥95% purity enables precise LC/MS/MS calibration curves over a range of 2-1000 ng/mL, eliminating the confounding biological noise of mixed sapogenins[1].

Evidence DimensionAnalytical calibration range
Target Compound Data≥95% pure Neoruscogenin (quantitative calibration 2-1000 ng/mL)
Comparator Or BaselineRuscogenin/Neoruscogenin mixture (qualitative only)
Quantified DifferenceEnables exact quantification down to 2 ng/mL limit
ConditionsLC/MS/MS analysis using an ion trap mass spectrometer

Essential for analytical laboratories requiring primary reference standards for pharmacokinetic tracking or quality control of botanical formulations.

Cytotoxic Activity
Reported
Derivative IC50 33.6 μmol·L⁻¹ against HCT116 cells
Supports cell-model endpoint review
Glycoside derivative context; core aglycone SAR requires separate verification

Predictable Solvent Compatibility for Assay Standardization

Neoruscogenin provides predictable solubility profiles, achieving 30 mg/mL in standard organic solvents (DMSO, DMF, Ethanol), whereas its aqueous solubility is heavily restricted (approximately 0.3 mg/mL in a 1:2 Ethanol:PBS solution). This precise solubility boundary prevents precipitation artifacts during high-throughput screening.

Evidence DimensionMaximum solubility by solvent class
Target Compound Data30 mg/mL in DMSO/Ethanol
Comparator Or BaselineAqueous buffers (0.3 mg/mL max in 1:2 EtOH:PBS)
Quantified Difference100-fold higher solubility in organic solvents vs. buffered aqueous media
ConditionsStandard laboratory stock solution preparation at 25°C

Guides the procurement of appropriate excipients and ensures stable stock solutions for reproducible cell-based assays.

Nuclear Receptor Screening and Drug Discovery

Neoruscogenin's validated EC50 of 110 nM and high microsomal stability make it the definitive reference agonist for RORα (NR1F1) transactivation assays [1]. It is procured to benchmark novel synthetic RORα ligands targeting metabolic disorders and circadian rhythm regulation.

Analytical Reference Standards for Pharmacokinetics

Due to the qualitative limitations of crude sapogenin mixtures, pure neoruscogenin is required as a primary reference standard for LC/MS/MS [2]. It enables exact quantification (2-1000 ng/mL) in pharmacokinetic tracking and quality control of pharmaceutical formulations [2].

In Vivo Myogenesis and Muscle Hypertrophy Models

Leveraging its established in vivo bioavailability and oral dosing profile (3 mg/kg/day), neoruscogenin is utilized in murine models to study skeletal muscle hypertrophy [1]. It acts by activating the Akt/mTOR signaling pathway and inhibiting MSTN maturation, providing a reliable molecular tool for muscle wasting disease research[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
RORα pathway activation studies
RORα agonist assay context
Target gene upregulation model review
Nuclear receptor selectivity profiling
Reported selectivity profile
Panel assay cross-reactivity review
Cell-model SAR evaluation
Spirostane core assay-response context
Cell-viability endpoint reproducibility
Botanical extract standardization
Chromatographic identity confirmation
HPLC/LC-MS method verification

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

428.29265975 Da

Monoisotopic Mass

428.29265975 Da

Heavy Atom Count

31

UNII

D4E4KC2TUK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

17676-33-4

Wikipedia

(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Use Classification

Cosmetics -> Skin conditioning

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